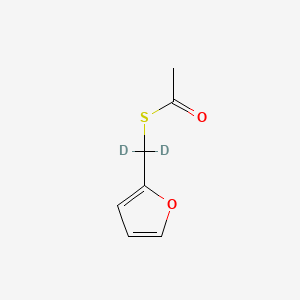
Suc-ala-ala-pro-glu-pna
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Suc-ala-ala-pro-glu-pna, also known as Suc-AAPE-pNA, is a substrate for a glutamyl endopeptidase . This enzyme cleaves after negatively charged residues .
Synthesis Analysis
The synthesis of Suc-ala-ala-pro-glu-pna involves attaching it to glycine-cross-linked ethoxylate acrylate resins (Gly-CLEAR) by a carbodiimide reaction . The kinetic profile of resin-bound peptide substrate hydrolysis by human neutrophil elastase (HNE) was obtained to assess the enzyme-substrate reaction in a two-phase system .Molecular Structure Analysis
The molecular formula of Suc-ala-ala-pro-glu-pna is C32H38N6O11 . It has a molecular weight of 624.65 .Physical And Chemical Properties Analysis
Suc-ala-ala-pro-glu-pna is a white to faint yellow powder . It has a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution .科学的研究の応用
Prolyl oligopeptidase, a serine protease, exhibits specificity towards substrates like N-suc-ala-ala-ala-pNA, which is structurally similar to Suc-ala-ala-pro-glu-pna. This enzyme is involved in the hydrolysis of various substrates, including peptides and hormone precursors, indicating its potential role in physiological processes and disease states (Sharma & Ortwerth, 1994).
An enzyme identified as proline endopeptidase in hog kidney cytosol hydrolyzes similar substrates, like Suc-(Ala)3-pNA, demonstrating a potential role in protein degradation and regulation. This enzyme is distinct in its specificity for hydrolyzing at the carboxyl side of alanine and proline residues (Soeda, Ohyama, & Nagamatsu, 1984).
The activity of delta-aminolevulinate dehydratase, an enzyme involved in heme biosynthesis, is influenced by diets high in sucrose and glucose. This finding suggests a potential impact on metabolic pathways related to heme synthesis, which may involve similar compounds (Brito et al., 2007).
Cyclophilin and FK-506 binding protein, which are peptidyl prolyl cis-trans isomerases, show substrate specificities towards peptides including Suc-Ala-Xaa-Pro-Phe-p-nitroanilide. These findings are relevant for understanding the physiological roles of these enzymes in protein folding and cellular processes (Harrison & Stein, 1990).
A study on chromogenic substrates for proteases like granulocyte elastase indicates the utility of similar substrates in understanding enzyme specificity and activity, which could be relevant for Suc-ala-ala-pro-glu-pna related studies (Simonsson et al., 1981).
The interaction of human cyclophilin with peptides derived from model substrates like Suc-Ala-Ala-Pro-Phe-pNA reveals insights into enzyme binding and activity, which could have implications in drug design and understanding enzyme function (Demange et al., 2001).
作用機序
Target of Action
The primary target of the compound “Suc-ala-ala-pro-glu-pna” is the peptidylprolyl isomerase Pin1 . Pin1 plays a crucial role in protein folding, specifically in the isomerization of proline residues in certain proteins, which can significantly influence the function of these proteins .
Mode of Action
The compound “Suc-ala-ala-pro-glu-pna” acts as a chromogenic substrate for Pin1 . It interacts with Pin1, allowing the enzyme to catalyze the isomerization of the proline residue in the compound . This interaction and subsequent isomerization can be used to evaluate the inhibitory effect of other compounds on Pin1, as well as the catalytic activity of Pin1 .
Biochemical Pathways
The compound “Suc-ala-ala-pro-glu-pna” is involved in the biochemical pathway of protein folding, specifically the isomerization of proline residues . The downstream effects of this pathway can influence the function of proteins that contain proline residues, potentially affecting a wide range of physiological responses and developmental stages.
Result of Action
The interaction of “Suc-ala-ala-pro-glu-pna” with Pin1 results in the isomerization of the proline residue in the compound . This change can be used to evaluate the inhibitory effect of other compounds on Pin1 and the catalytic activity of Pin1 .
Safety and Hazards
将来の方向性
Suc-ala-ala-pro-glu-pna has potential applications in various fields due to its unique properties. It can be used in enzyme assays, and its stability and activity at high salt concentrations make it suitable for biotechnological applications where high salt concentrations would otherwise limit enzymatic activity .
特性
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O11/c1-14(27-20(33)10-12-22(36)37)23(38)28-15(2)26(41)31-13-3-4-19(31)25(40)30-18(9-11-21(34)35)24(39)29-16-5-7-17(8-6-16)32(42)43/h5-8,14-15,18-19H,3-4,9-13H2,1-2H3,(H,27,33)(H,28,38)(H,29,39)(H,30,40)(H,34,35)(H,36,37)/t14-,15-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDFMSJNAHKTFX-LNMJFAINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)
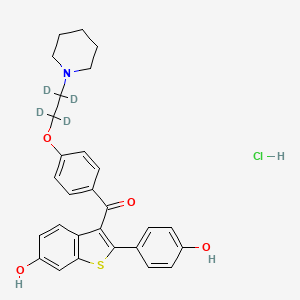
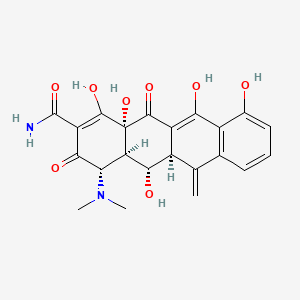
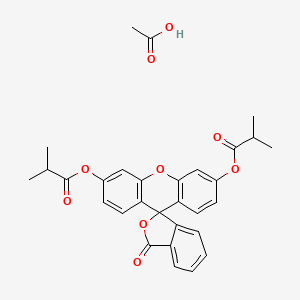
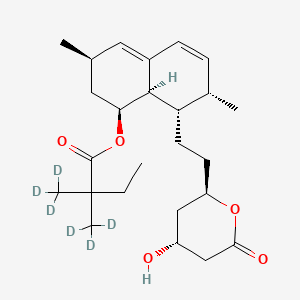
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
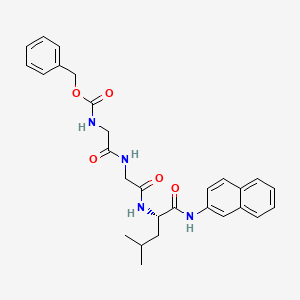
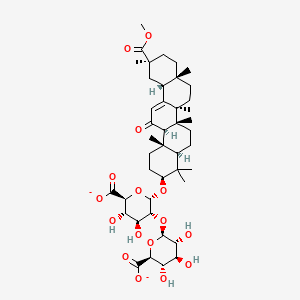
![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)




